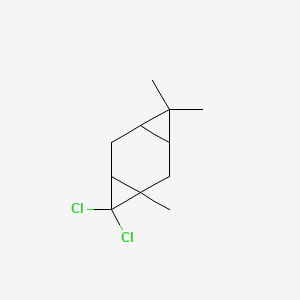
Dimethyl 2,5-dimethylidenehexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,5-dimethylidenehexanedioate is an organic compound with the molecular formula C10H14O4. It is a diester derivative of hexanedioic acid, featuring two methylidene groups at the 2 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2,5-dimethylidenehexanedioate can be synthesized through several methods. One common approach involves the esterification of 2,5-dimethylidenehexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and improving the overall sustainability of the production method.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,5-dimethylidenehexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2,5-dimethylidenehexanedioic acid.
Reduction: 2,5-dimethylidenehexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2,5-dimethylidenehexanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, including the development of prodrugs.
Industry: Utilized in the production of polymers and resins due to its reactive ester groups.
Mécanisme D'action
The mechanism of action of dimethyl 2,5-dimethylidenehexanedioate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for the compound’s potential use as a prodrug, where the active drug is released upon enzymatic cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl hexanedioate: Lacks the methylidene groups, resulting in different reactivity and applications.
Dimethyl 2,5-dimethylhexanedioate: Similar structure but with methyl groups instead of methylidene groups, affecting its chemical behavior.
Uniqueness
Dimethyl 2,5-dimethylidenehexanedioate is unique due to the presence of the methylidene groups, which confer distinct reactivity patterns compared to its analogs. These groups can participate in additional chemical reactions, making the compound versatile for various synthetic applications.
Propriétés
Numéro CAS |
31952-35-9 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
dimethyl 2,5-dimethylidenehexanedioate |
InChI |
InChI=1S/C10H14O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h1-2,5-6H2,3-4H3 |
Clé InChI |
OZYATKONTOCNPJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C)CCC(=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


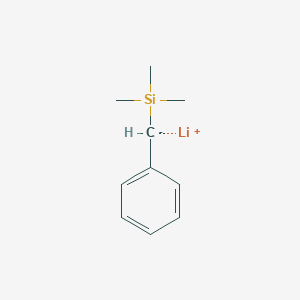


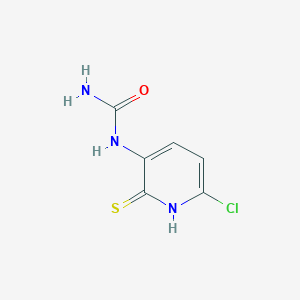
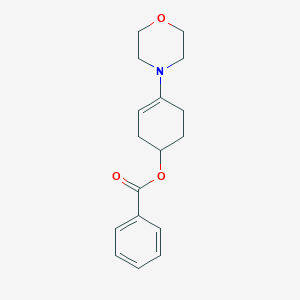
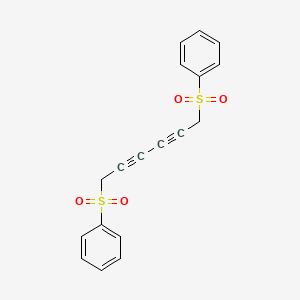

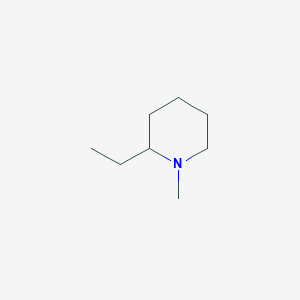

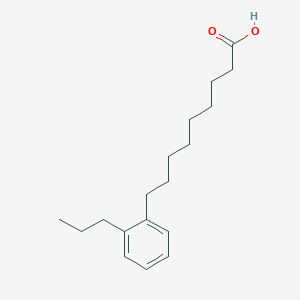
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
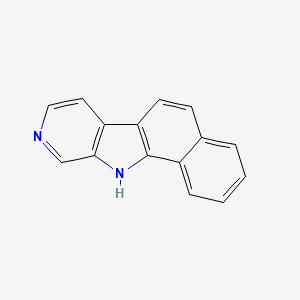
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
